

Amantadine antiviral activity influenza A clinical trials

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Compound Focus: Amantadine Hydrochloride

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Clinical Status and Resistance of Amantadine

The table below summarizes the clinical status and mechanism of amantadine for influenza A.

Aspect	Details
Current Clinical Recommendation	Not recommended for treatment or prophylaxis of influenza A by the CDC due to high levels of resistance [1].
Viral Target	Influenza A Matrix-2 (M2) proton channel [2] [1].
Primary Mechanism of Action	Blocks the M2 ion channel, preventing the viral uncoating step within the host cell and disrupting viral assembly [2] [1].
Primary Mechanism of Resistance	Single amino acid substitutions in the M2 transmembrane domain (notably S31N), which prevent the drug from binding effectively [2]. Over 95% of circulating influenza A viruses carry the M2S31N mutation [2].

Preclinical Research on Amantadine Analogs

Researchers are synthesizing and testing new amantadine analogs to find compounds effective against resistant influenza strains. The following table summarizes key experimental data from a recent study [2].

Compound Analog	Target IAV Strains & Mutations	Key Findings & Proposed Mechanisms
2-propyl-2-adamantyl (Compound 38)	Inhibits IAVs with M2S31N mutation [2].	Low micromolar activity; inhibits viral cellular entry (possibly by increasing endosomal pH, disrupting membrane fusion) [2].
1-adamantyl substituted piperidine (Compound 49)	Inhibits IAVs with M2S31N mutation [2].	Low micromolar activity; disrupts M2-M1 protein colocalization during viral assembly; well-tolerated in mouse models [2].
2-adamantyl substituted spiranic pyrrolidine (Compound 26)	Inhibits IAVs with M2S31N mutation [2].	Disrupts M2-M1 protein colocalization during viral assembly [2].

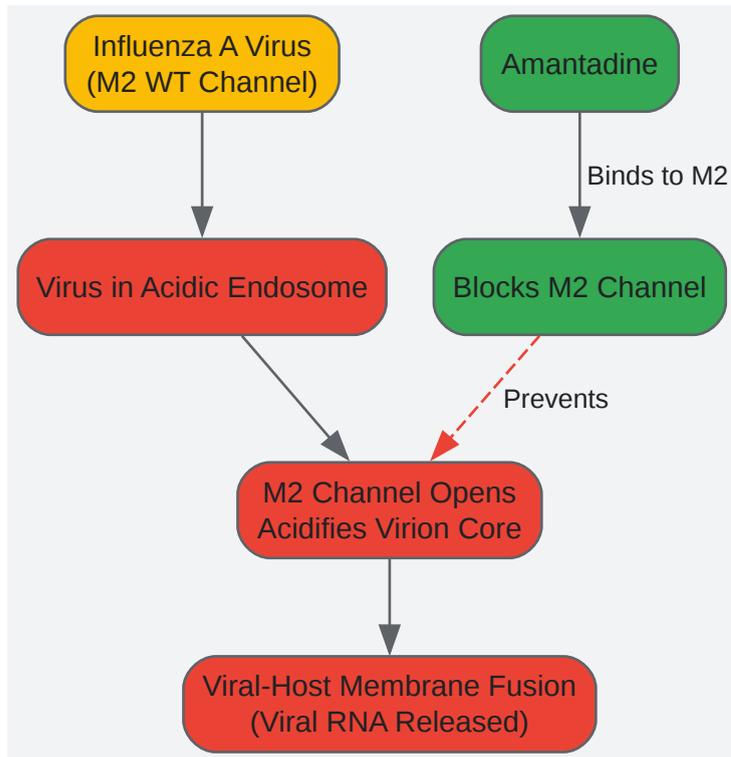
Detailed Experimental Protocols

The preclinical study on amantadine analogs used the following key methodologies [2]:

- Virus Strains and Cell Culture:** Evaluated against a panel of influenza A viruses (IAVs) containing either M2WT or M2S31N, including clinical isolates like A/H1N1/California/07/2009. Experiments used Madin-Darby Canine Kidney (MDCK) cells.
- Cytopathic Effect (CPE) Reduction Assay:** Measured antiviral activity by treating infected cell monolayers with serial dilutions of test compounds. After incubation, cell viability was quantified to determine the compound concentration that reduced virus-induced CPE by 50% (EC₅₀).
- Electrophysiology (EP) Experiments:** Performed on *Xenopus* oocytes expressing specific M2 channels (WT or mutant) to test if analogs directly block proton conductance.
- Immunofluorescence Staining and Confocal Microscopy:** Used to investigate effects on viral assembly by visualizing and quantifying colocalization of the viral matrix protein M1 with the M2 protein at the cell membrane.
- Entry Assay (Haemagglutination Test):** Treated viruses with compounds prior to infecting cells to assess inhibition of viral entry.
- In Vivo Tolerability Testing:** Selected compounds were administered to mice to monitor for acute toxicity and overall tolerability.

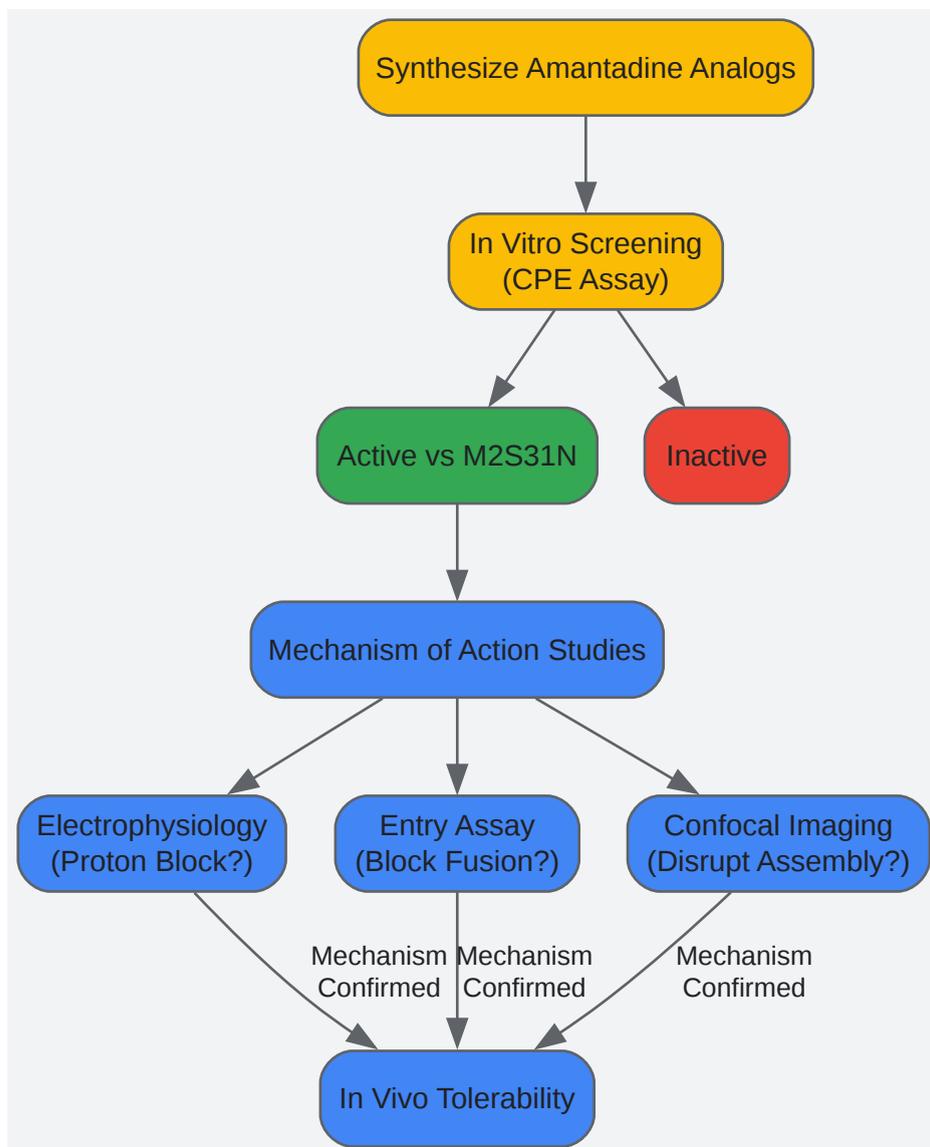
Mechanism of Action and Research Logic

The diagrams below illustrate the established mechanism of amantadine and the research logic for evaluating new analogs.



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Amantadine Antiviral Mechanism



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Research Workflow for Amantadine Analogs

Key Takeaways for Researchers

- **Shift in Research Focus:** The clinical utility of amantadine itself is negligible due to resistance. Contemporary research focuses on **next-generation amantadine analogs** that can circumvent the dominant M2S31N mutation [2].
- **Complex and Novel Mechanisms:** Promising analogs may not work by simply blocking the M2 proton channel. Alternative mechanisms, such as **disrupting protein-protein interactions** critical for

viral assembly, are being explored and represent a promising direction for novel antiviral development [2].

- **Promising Preclinical Candidates:** Compounds like **analog 38** and **analog 49** have shown low micromolar efficacy against resistant strains in vitro and were well-tolerated in initial animal studies, making them strong candidates for further investigation [2].

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References

1. Amantadine - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]
2. Antiviral mechanisms and preclinical evaluation of ... [sciencedirect.com]

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